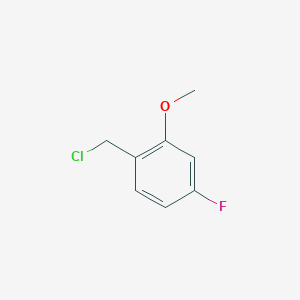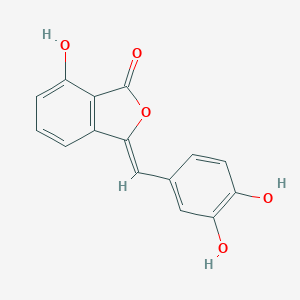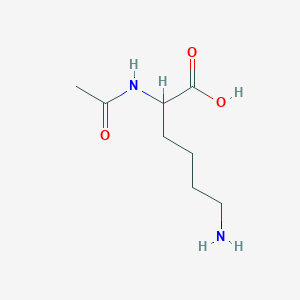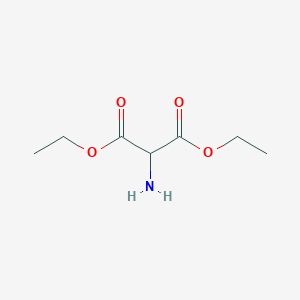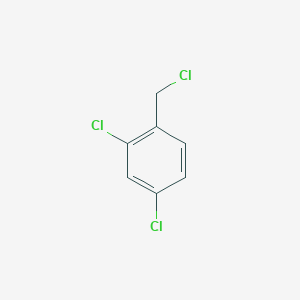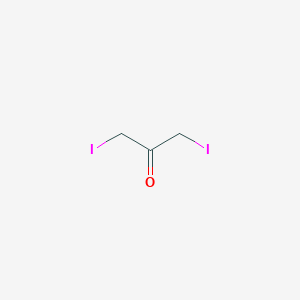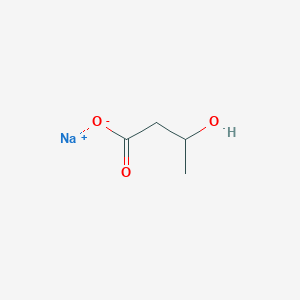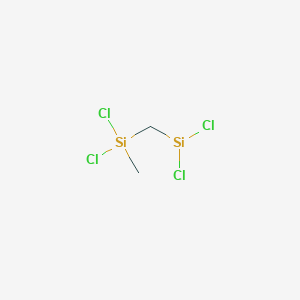
1,1,3,3-Tetrachloro-1,3-disilabutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-1,3-disilabutane (TCD) is an organosilicon compound that has been studied for its potential applications in the scientific research field. It is a colorless, volatile liquid with a pleasant smell and a boiling point of 66°C. TCD is insoluble in water but soluble in organic solvents. Its chemical formula is C4Cl4Si2 and its molecular weight is 222.07 g/mol.
Scientific Research Applications
Structural Analysis
- The structure of 1,1,3,3-tetrachloro-1,3-disilacyclobutane was confirmed using infrared and Raman spectra, with a planar structure established for the four-membered ring (Schnöckel et al., 1985).
Chemical Vapor Deposition (CVD) Applications
- It's used as a precursor for depositing silicon-carbide films on silicon surfaces, important in microelectromechanical systems (Stoldt et al., 2001).
- 1,3-Disilabutane has been used in low-pressure chemical vapor deposition to deposit polycrystalline 3C-SiC thin films, analyzing their composition, microstructure, and stress (Roper et al., 2008).
Polymerization and Material Synthesis
- Ring-opening polymerization of 1,1,3,3-tetrachloro-1,3-disilacyclobutane led to the creation of poly(dichlorosilaethylene) and poly(silaethylene), with applications in high-purity ceramic yields (Wu & Interrante, 1992).
- The molecular structure of the polymer poly(silylenemethylene) was characterized, offering insights into potential applications in materials science (Shen & Interrante, 1996).
Chemical Reactions and Synthesis
- Various derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes were synthesized, indicating its versatility in organosilicon chemistry (Basenko et al., 2018).
Gas-Phase Chemical Reactions
- In the hot-wire chemical vapor deposition process, the gas-phase chemical species from 1,1,3,3-tetramethyl-1,3-disilacyclobutane were identified, helping to understand the decomposition and formation processes (Tong & Shi, 2009).
Silicon-Carbon Alloy Growth
- 1,3-Disilabutane was proposed as a new carbon source for the growth of Si1-yCy films, showing potential in semiconductor technology (Yagi et al., 2004).
Safety and Hazards
The safety data sheet for 1,1,3,3-Tetrachloro-1,3-disilabutane indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that its targets may be other chemical compounds in a reaction rather than biological entities.
Mode of Action
As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions .
Pharmacokinetics
Its physical properties such as boiling point (166-7°c), density (1317 g/cm³), and specific gravity (132) have been documented . These properties may influence its behavior in a biological system, but more research is needed to understand its pharmacokinetics.
Result of Action
As a chemical intermediate, its primary role is likely in facilitating chemical reactions rather than exerting a direct effect on cells or molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloro-1,3-disilabutane. For instance, it has a hydrolytic sensitivity of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of water or humidity could potentially affect its stability and efficacy.
properties
InChI |
InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGHMQXJBDVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[Si](Cl)Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576255 |
Source


|
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148859-49-8 |
Source


|
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

